molecular formula C13H13N7O3S B15010753 methyl 4-({[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl}amino)benzoate

methyl 4-({[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B15010753
M. Wt: 347.36 g/mol
InChI Key: KHAOHCZGPGFUSF-UHFFFAOYSA-N
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Description

Methyl 4-({2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that features a triazole ring fused with a triazolothiadiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the triazole ring: This can be achieved by cyclization reactions involving hydrazine derivatives and carbon disulfide.

    Introduction of the thiadiazine moiety: This step involves the reaction of the triazole intermediate with appropriate thiadiazine precursors under controlled conditions.

    Acetylation and esterification: The final steps involve acetylation of the amino group and esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-({2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and antiviral properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of methyl 4-({2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with biological targets such as enzymes and receptors. The triazole and thiadiazine moieties can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and have been studied for their antimicrobial and antiviral properties.

    Triazole derivatives: Compounds such as 1,2,4-triazole and its derivatives are known for their wide range of biological activities.

Properties

Molecular Formula

C13H13N7O3S

Molecular Weight

347.36 g/mol

IUPAC Name

methyl 4-[[2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C13H13N7O3S/c1-23-11(22)8-2-4-9(5-3-8)16-10(21)6-24-13-18-17-12-19(14)7-15-20(12)13/h2-5,7H,6,14H2,1H3,(H,16,21)

InChI Key

KHAOHCZGPGFUSF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=CN3N

Origin of Product

United States

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